molecular formula C16H13BrN2O3S2 B2937227 3-(benzenesulfonyl)-N-(4-bromo-1,3-benzothiazol-2-yl)propanamide CAS No. 892854-81-8

3-(benzenesulfonyl)-N-(4-bromo-1,3-benzothiazol-2-yl)propanamide

Cat. No.: B2937227
CAS No.: 892854-81-8
M. Wt: 425.32
InChI Key: PINSOQCYYRKILN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(benzenesulfonyl)-N-(4-bromo-1,3-benzothiazol-2-yl)propanamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a benzenesulfonyl group attached to a propanamide backbone, with a 4-bromo-1,3-benzothiazol-2-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-(4-bromo-1,3-benzothiazol-2-yl)propanamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminobenzenethiol with a suitable brominated precursor under acidic conditions.

    Sulfonylation: The benzenesulfonyl group is introduced by reacting benzenesulfonyl chloride with the appropriate amine or thiol intermediate.

    Amidation: The final step involves the formation of the propanamide linkage by reacting the sulfonylated intermediate with a suitable propanoyl chloride or propanoic acid derivative under basic conditions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N-(4-bromo-1,3-benzothiazol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify the sulfonyl or bromine groups.

    Substitution: The bromine atom in the benzothiazole ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiourea, or primary amines under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or thiols. Substitution reactions typically result in the replacement of the bromine atom with the nucleophile.

Scientific Research Applications

3-(benzenesulfonyl)-N-(4-bromo-1,3-benzothiazol-2-yl)propanamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Materials Science: It can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

    Biological Studies: The compound can be used as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.

    Industrial Applications: It may be used in the production of specialty chemicals, dyes, and pigments.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-(4-bromo-1,3-benzothiazol-2-yl)propanamide depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and ion channels. The compound’s sulfonyl and benzothiazole groups are key to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(benzenesulfonyl)-N-(4-chloro-1,3-benzothiazol-2-yl)propanamide: Similar structure but with a chlorine atom instead of bromine.

    3-(benzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)propanamide: Similar structure but with a methyl group instead of bromine.

    3-(benzenesulfonyl)-N-(4-nitro-1,3-benzothiazol-2-yl)propanamide: Similar structure but with a nitro group instead of bromine.

Uniqueness

The uniqueness of 3-(benzenesulfonyl)-N-(4-bromo-1,3-benzothiazol-2-yl)propanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom can influence its reactivity and binding interactions, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(4-bromo-1,3-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O3S2/c17-12-7-4-8-13-15(12)19-16(23-13)18-14(20)9-10-24(21,22)11-5-2-1-3-6-11/h1-8H,9-10H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PINSOQCYYRKILN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC3=C(S2)C=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.